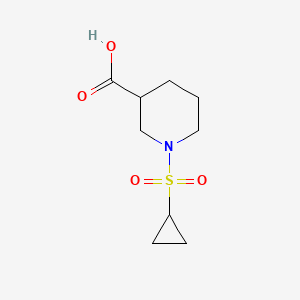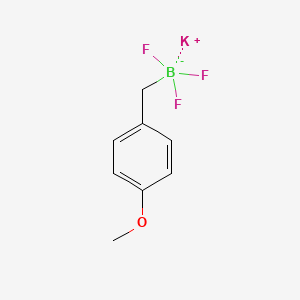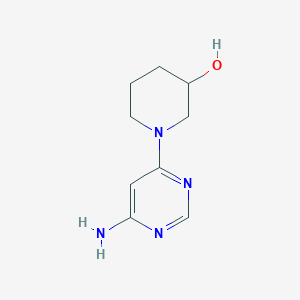
6-(3,5-Diméthylphényl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a hydroxyl group at the 4-position and a 3,5-dimethylphenyl group at the 6-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Applications De Recherche Scientifique
6-(3,5-Dimethylphenyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Analyse Biochimique
Biochemical Properties
6-(3,5-Dimethylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-(3,5-Dimethylphenyl)pyrimidin-4-ol and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol affects the expression of genes involved in cell cycle regulation, apoptosis, and cellular metabolism. The compound’s impact on cell signaling pathways, such as the CDK2/cyclin A2 pathway, leads to cell cycle arrest and subsequent cell death .
Molecular Mechanism
The molecular mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol can modulate the activity of transcription factors, resulting in altered gene expression profiles that promote apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that 6-(3,5-Dimethylphenyl)pyrimidin-4-ol remains stable under various conditions, allowing for sustained inhibition of target enzymes and prolonged cellular effects . Degradation of the compound over extended periods can lead to reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(3,5-Dimethylphenyl)pyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic pathways of this compound can affect its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins such as albumin can facilitate the distribution of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in the bloodstream, affecting its availability to target tissues .
Subcellular Localization
The subcellular localization of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications can direct 6-(3,5-Dimethylphenyl)pyrimidin-4-ol to these compartments, enhancing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol typically involves the reaction of 2,4,6-trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of a base such as diisopropylethylamine. The reaction is carried out in refluxing dioxane and heated at 70°C for 2 hours . This method yields the biaryl ether derivative, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,5-Dimethylphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.
Substitution: Nucleophilic aromatic substitution can be carried out using bases like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 6-(3,5-Dimethylphenyl)pyrimidin-4-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes such as tyrosine kinases and DNA topoisomerases, which are involved in cell proliferation and DNA replication . This inhibition can lead to the suppression of cancer cell growth and the prevention of bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: The parent compound of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.
2,4,6-Trichloropyrimidine: A precursor used in the synthesis of various pyrimidine derivatives.
4-Hydroxy-3,5-dimethylbenzonitrile: A key intermediate in the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.
Uniqueness
6-(3,5-Dimethylphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-9(2)5-10(4-8)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFRMCRFGAEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)




![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)




![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)
